molecular formula C17H18N2O6S B2980067 Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 477548-74-6

Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2980067
CAS No.: 477548-74-6
M. Wt: 378.4
InChI Key: CZGFMWAIUALEMQ-UHFFFAOYSA-N
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Description

This compound belongs to the 4,5,6,7-tetrahydrobenzo[b]thiophene class, characterized by a bicyclic structure with a thiophene ring fused to a partially hydrogenated benzene ring. Key structural features include:

  • Ethyl ester group at position 2.
  • 6-methyl substituent on the tetrahydrobenzo ring.
  • 5-Nitrofuran-2-carboxamido moiety at position 2, which introduces electron-withdrawing nitro and furan groups, likely influencing reactivity and bioactivity.

Properties

IUPAC Name

ethyl 6-methyl-2-[(5-nitrofuran-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-3-24-17(21)14-10-5-4-9(2)8-12(10)26-16(14)18-15(20)11-6-7-13(25-11)19(22)23/h6-7,9H,3-5,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGFMWAIUALEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of furan derivatives to introduce the nitro group. This is followed by the formation of the benzo[b]thiophene ring through cyclization reactions. The final step involves esterification to introduce the ethyl ester group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while oxidation can produce various carbonyl-containing compounds .

Scientific Research Applications

Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. The benzo[b]thiophene ring may interact with various enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural Comparison

The position 2 substituent is critical for modulating biological and physicochemical properties. Below is a structural comparison with key analogs:

Compound Name Position 2 Substituent Key Features
Target Compound 5-Nitrofuran-2-carboxamido Electron-withdrawing nitro group; potential antimicrobial/antioxidant activity.
Ethyl (R)-6-methyl-2-(3-(p-tolyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Ureido group Hydrogen-bonding capability; sEHI activity (IC₅₀ < reported value).
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Amino-linked hydroxyphenyl Polar hydroxyl group; synthesized via Petasis reaction (22% yield).
Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Cyano-acrylamido with phenolic groups Strong antioxidant activity (comparable to standards).
Ethyl 6-phenyl-2-(2-(4-(pyridin-2-yl)piperazin-1-yl)-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Pyridinylpiperazinyl acetamido Bulky substituent; potential enzyme inhibition (docking studies).

Key Observations :

  • The 5-nitrofuran group in the target compound distinguishes it from ureido or phenolic analogs, likely enhancing electrophilicity and redox activity.
  • Bulkier substituents (e.g., pyridinylpiperazinyl) may improve target selectivity but reduce solubility .

Example :

  • The target compound’s 5-nitrofuran-2-carboxamido group could be introduced via reaction with 5-nitrofuran-2-carbonyl chloride, analogous to methods using thiophene-2-carbonyl chloride .
  • In contrast, ureido derivatives (e.g., ) require coupling with isocyanates.
Table: Reported Bioactivities of Analogs
Compound Activity Mechanism/Notes
Ethyl (R)-6-methyl-2-(3-(p-tolyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate sEHI inhibition IC₅₀ < reported value; ureido group facilitates enzyme interaction.
Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-... (Compound H) Antioxidant DPPH radical scavenging; inhibition of lipid peroxidation.
Ethyl 6-phenyl-2-(2-(4-(pyridin-2-yl)piperazin-1-yl)-acetamido)-... Enzyme inhibition (predicted) Molecular docking suggests affinity for kinase domains.

Target Compound Hypotheses :

  • The 5-nitrofuran moiety may confer antimicrobial activity, as nitrofurans are known for redox cycling and DNA damage in pathogens.
  • Potential antioxidant activity via nitro group participation in radical scavenging.

Physicochemical Properties

Table: Comparative Physical Data
Compound Melting Point (°C) LogP (Predicted) Solubility
Target Compound Not reported ~2.8* Low (nitro group reduces polarity)
Ethyl 6-phenyl-2-(pyridinylpiperazinyl-acetamido)-... 189–191 3.1 Moderate (bulky group limits solubility).
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Not reported 2.64 High (amine group enhances polarity).

Notes:

  • *LogP estimated using analogous nitro-containing compounds.
  • The 5-nitrofuran group may increase molecular weight and reduce aqueous solubility compared to amino or hydroxyl analogs .

Biological Activity

Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Structural Characteristics

The compound features a unique structure comprising a tetrahydrobenzo[b]thiophene core with a nitrofuran substituent. Its molecular formula is C16_{16}H18_{18}N4_{4}O5_{5}S, and it has a molecular weight of approximately 366.4 g/mol. The presence of both carboxamide and carboxylate functional groups contributes to its diverse reactivity and potential biological interactions.

Research has indicated that compounds similar to this compound exhibit various biological activities:

  • Antitumor Activity : The compound has shown promising results in inducing apoptosis in cancer cell lines. For instance, studies have reported that it can significantly reduce cell viability in MCF-7 breast cancer cells by inducing apoptosis and necrosis .
  • Antimicrobial Properties : Similar nitrofuran derivatives have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may possess comparable effects.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

  • Antitumor Studies : A study assessed the cytotoxic effects of related compounds on MCF-7 cells. The IC50_{50} values ranged from 23.2 to 49.9 µM for the most active derivatives. The compound was found to induce G2/M-phase cell-cycle arrest and apoptosis in treated cells .
    CompoundIC50_{50} (µM)Mechanism
    This compound23.2Apoptosis induction
    Related Compound A45.0Cytotoxicity
    Related Compound B30.0Cell cycle arrest
  • Antimicrobial Activity : In vitro studies on similar nitrofuran derivatives indicated effective inhibition against Gram-positive and Gram-negative bacteria. The structural features contributing to this activity include the nitro group and the heterocyclic core.

Comparative Analysis with Related Compounds

The following table compares this compound with other structurally similar compounds regarding their biological activities:

Compound NameMolecular FormulaBiological ActivityUnique Features
This compoundC16_{16}H18_{18}N4_{4}O5_{5}SAntitumor/AntimicrobialContains both nitrofuran and thiophene structures
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateC15_{15}H17_{17}N3_{3}O3_{3}SAnticancerLacks nitro group
5-Nitrofuran derivativesVariesAntimicrobial/AnticancerCommon nitro group but different core structure

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)-tetrahydrobenzothiophene derivatives?

Methodological Answer:

  • Step 1 : Condense the tetrahydrobenzothiophene core with 5-nitrofuran-2-carboxylic acid derivatives using coupling agents (e.g., EDCI/HOBt) in anhydrous dichloromethane (DCM) under nitrogen .
  • Step 2 : Purify intermediates via reflux with cyclic anhydrides (e.g., maleic or succinic anhydride) in DCM, followed by reverse-phase HPLC with methanol-water gradients .
  • Step 3 : Characterize the final product using 1H^1 \text{H}/13C^{13} \text{C} NMR (δ 1.2–1.4 ppm for ethyl ester protons, δ 165–170 ppm for carbonyl carbons) and IR (C=O stretches at 1700–1750 cm1^{-1}) .

Q. How are spectral data (NMR, IR) interpreted to confirm the structure of this compound?

Methodological Answer:

  • NMR Analysis :
  • Ethyl ester protons appear as a triplet (δ ~1.3 ppm) and quartet (δ ~4.2 ppm).
  • Tetrahydrobenzothiophene ring protons show multiplets between δ 2.5–3.5 ppm .
    • IR Analysis :
  • Strong absorption at 1700–1750 cm1^{-1} confirms ester and amide carbonyl groups .

Q. What safety precautions are critical when handling intermediates during synthesis?

Methodological Answer:

  • Use fume hoods and respiratory protection to avoid inhalation of toxic fumes (e.g., nitrofuran derivatives) .
  • Prevent skin contact with reactive intermediates (e.g., anhydrides) by wearing nitrile gloves and lab coats .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent Optimization : Replace DCM with THF for better solubility of nitroaromatic intermediates .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate amide bond formation .
  • Temperature Control : Conduct reactions at 50–60°C to balance reaction rate and decomposition risks .

Q. What strategies resolve contradictions in 1H^1 \text{H}1H NMR data for structurally similar analogs?

Methodological Answer:

  • Variable Temperature (VT) NMR : Resolve overlapping signals by analyzing spectra at 25°C vs. 40°C .
  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations (e.g., distinguishing tetrahydrobenzothiophene vs. nitrofuran protons) .

Q. How can computational modeling predict the compound’s antibacterial mechanism of action?

Methodological Answer:

  • Molecular Docking : Simulate binding to bacterial DNA gyrase (PDB ID: 1KZN) using AutoDock Vina to identify key interactions (e.g., hydrogen bonds with nitro groups) .
  • QSAR Studies : Corolate substituent electronic parameters (Hammett σ) with MIC values against E. coli to guide structural modifications .

Q. What analytical methods differentiate polymorphic forms of the compound?

Methodological Answer:

  • PXRD : Compare diffraction patterns (e.g., peaks at 2θ = 10.5°, 15.8°) to identify crystalline vs. amorphous forms .
  • DSC : Monitor endothermic melting events (e.g., sharp peak at 215–220°C for Form I vs. broad peak at 200°C for Form II) .

Data Contradiction Analysis

Q. Why do HPLC purity results vary between reversed-phase and normal-phase methods?

Methodological Answer:

  • Sample Polarity : Reversed-phase HPLC (C18 column, methanol-water) better resolves polar nitroaromatic byproducts, while normal-phase (silica, hexane-ethyl acetate) favors nonpolar impurities .
  • Validation : Cross-check purity using LC-MS (ESI+) to detect low-abundance contaminants (e.g., m/z 450.2 for de-esterified byproducts) .

Q. How to address discrepancies in reported melting points for analogs?

Methodological Answer:

  • Recrystallization Solvent : Compare melting points after recrystallizing from ethanol (mp 213–216°C) vs. methanol (mp 207–210°C) due to solvent inclusion .
  • Thermogravimetric Analysis (TGA) : Confirm decomposition onset temperatures to rule out thermal degradation during mp measurements .

Methodological Tables

Table 1 : Comparison of Synthetic Methods for Key Intermediates

IntermediateReagents/ConditionsYield (%)Purity (HPLC)Reference
Compound 2DCM, succinic anhydride, reflux67>98%
Compound 23THF, maleic anhydride, 50°C7595%

Table 2 : Key Spectral Peaks for Structural Confirmation

Functional Group1H^1 \text{H} NMR (δ, ppm)13C^{13} \text{C} NMR (δ, ppm)IR (cm1^{-1})
Ethyl ester1.3 (t), 4.2 (q)14.1, 60.5, 165.81745
Amide (NH)8.5 (s, broad)-3300 (N-H stretch)

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